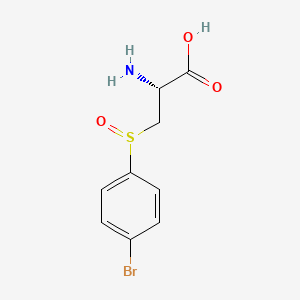
N-Demethoxy Linuron-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Demethoxy Linuron-13C6 is a labelled analogue of N-Demethoxy Linuron, which is a metabolite of the herbicides Diuron and Linuron. This compound is characterized by the presence of six carbon-13 isotopes, making it useful in various scientific research applications, particularly in the study of metabolic pathways and environmental fate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethoxy Linuron-13C6 typically involves the isotopic labeling of the parent compound, N-Demethoxy LinuronThe reaction conditions often include the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields and purity. The process is carefully monitored to ensure the consistent incorporation of carbon-13 isotopes. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Demethoxy Linuron-13C6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of hydroxylated or carboxylated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or alkylation
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include hydroxylated, carboxylated, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques like HPLC and mass spectrometry to determine their structure and purity.
Aplicaciones Científicas De Investigación
N-Demethoxy Linuron-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Employed in the investigation of biological processes and the metabolism of herbicides.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of related compounds.
Industry: Applied in the development of safer and more effective herbicide management practices.
Mecanismo De Acción
The mechanism of action of N-Demethoxy Linuron-13C6 involves its role as a metabolite of Diuron and Linuron. These herbicides act as inhibitors of photosynthesis by blocking the photosystem II complex in plants. This compound, being a labelled analogue, allows researchers to study the metabolic pathways and environmental fate of these herbicides in greater detail. The molecular targets and pathways involved include the inhibition of electron transport in the photosystem II complex .
Comparación Con Compuestos Similares
Similar Compounds
N-Demethoxy Linuron: The unlabelled parent compound.
Diuron: A widely used herbicide with similar metabolic pathways.
Linuron: Another herbicide with comparable properties and metabolic fate.
Uniqueness
N-Demethoxy Linuron-13C6 is unique due to its isotopic labeling, which allows for detailed studies of its metabolism and environmental fate. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and environmental science .
Propiedades
IUPAC Name |
1-(3,4-dichloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,1H3,(H2,11,12,13)/i2+1,3+1,4+1,5+1,6+1,7+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQHRQQSSQDLTR-WBJZHHNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)N[13C]1=[13CH][13C](=[13C]([13CH]=[13CH]1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

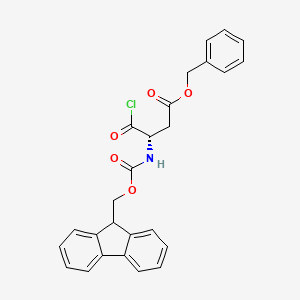
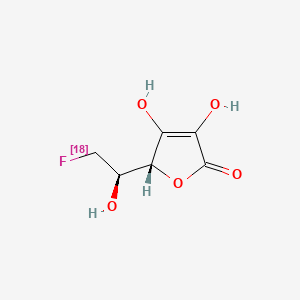
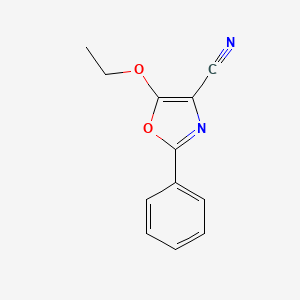

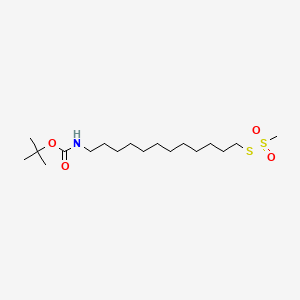
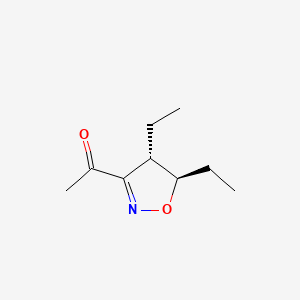
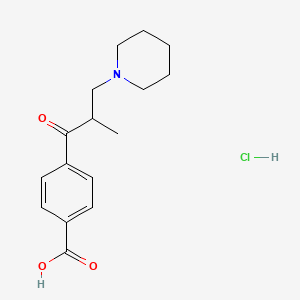
![3-[(1R,3R,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B583854.png)
